N-methyl-2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-phenylacetamide
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Overview
Description
N-METHYL-2-[(4-METHYL-6-OXO-16-DIHYDROPYRIMIDIN-2-YL)SULFANYL]-N-PHENYLACETAMIDE is a complex organic compound that belongs to the class of acetamides This compound features a pyrimidine ring, which is a fundamental structure in many biologically active molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-METHYL-2-[(4-METHYL-6-OXO-16-DIHYDROPYRIMIDIN-2-YL)SULFANYL]-N-PHENYLACETAMIDE typically involves the alkylation of 6-methyl-2-thiouracil with ethyl chloroacetate in the presence of a base such as potassium carbonate. This reaction is carried out in aqueous ethanol at room temperature . The resulting ethyl 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetate is then reacted with N-methyl-N-phenylamine to yield the final product .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-METHYL-2-[(4-METHYL-6-OXO-16-DIHYDROPYRIMIDIN-2-YL)SULFANYL]-N-PHENYLACETAMIDE can undergo various chemical reactions, including:
Substitution Reactions: The compound can react with different amines to form corresponding amides.
Oxidation and Reduction: The pyrimidine ring can be involved in redox reactions, although specific conditions and reagents would be required.
Common Reagents and Conditions
Substitution: Reactions with amines are typically carried out in ethanol at room temperature.
Oxidation/Reduction: Specific reagents such as hydrazine hydrate or aniline can be used under controlled conditions.
Major Products
Substitution: Formation of various amides depending on the amine used.
Oxidation/Reduction: Formation of hydrazinyl or anilino derivatives.
Scientific Research Applications
N-METHYL-2-[(4-METHYL-6-OXO-16-DIHYDROPYRIMIDIN-2-YL)SULFANYL]-N-PHENYLACETAMIDE has several applications in scientific research:
Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore in drug design, particularly for anticancer, antitubercular, and antiviral agents.
Materials Science: Its unique chemical properties make it a candidate for use in the development of new materials with specific electronic or mechanical properties.
Biological Research: The compound can be used to study the interactions of pyrimidine derivatives with biological molecules, providing insights into their mechanisms of action.
Mechanism of Action
The mechanism by which N-METHYL-2-[(4-METHYL-6-OXO-16-DIHYDROPYRIMIDIN-2-YL)SULFANYL]-N-PHENYLACETAMIDE exerts its effects is likely related to its ability to interact with nucleic acids and proteins. The pyrimidine ring can form hydrogen bonds and other interactions with biological targets, potentially inhibiting or modulating their activity . This makes it a valuable tool in the study of enzyme inhibition and receptor binding.
Comparison with Similar Compounds
Similar Compounds
2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamides: These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties.
N-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)guanidine: This compound also features a pyrimidine ring and has been studied for its potential in forming bioactive fused triazines.
Uniqueness
N-METHYL-2-[(4-METHYL-6-OXO-16-DIHYDROPYRIMIDIN-2-YL)SULFANYL]-N-PHENYLACETAMIDE is unique due to the combination of its methyl and phenyl groups, which can influence its reactivity and interactions with biological targets. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C14H15N3O2S |
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Molecular Weight |
289.35 g/mol |
IUPAC Name |
N-methyl-2-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-phenylacetamide |
InChI |
InChI=1S/C14H15N3O2S/c1-10-8-12(18)16-14(15-10)20-9-13(19)17(2)11-6-4-3-5-7-11/h3-8H,9H2,1-2H3,(H,15,16,18) |
InChI Key |
GUDAEFMGDWALQO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)NC(=N1)SCC(=O)N(C)C2=CC=CC=C2 |
Origin of Product |
United States |
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